

Technical Guide: 2,3-Dimethylanisole (CAS No. 2944-49-2)

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Compound of Interest

Compound Name: 2,3-Dimethylanisole

Cat. No.: B146749

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2,3-Dimethylanisole** (CAS No. 2944-49-2). Also known as 3-methoxy-o-xylene, this aromatic ether is a valuable intermediate in organic synthesis. Notably, it serves as a starting reagent in the production of biphenyl-indanone A, a positive allosteric modulator for the metabotropic glutamate receptor subtype 2, indicating its relevance in drug discovery and development.^{[1][2]} This document outlines detailed experimental protocols and presents key data in a structured format to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of **2,3-Dimethylanisole** are summarized in the tables below, providing a quick reference for laboratory and process development applications.

Identification and Structure

Identifier	Value
CAS Number	2944-49-2[1][3][4]
IUPAC Name	1-methoxy-2,3-dimethylbenzene[3]
Synonyms	3-Methoxy-o-xylene, 1,2-Dimethyl-6-methoxybenzene[3]
Molecular Formula	C ₉ H ₁₂ O[3][4]
Molecular Weight	136.19 g/mol [1][3]
InChI Key	BLMBNEVGYRXFNA-UHFFFAOYSA-N[3]
SMILES	<chem>CC1=C(C(=CC=C1)OC)C[3]</chem>

Physical and Chemical Properties

Property	Value	Conditions
Appearance	Colorless to light yellow liquid	Ambient
Melting Point	29 °C[1]	760 mmHg
Boiling Point	195 °C[1]	760 mmHg
Density	0.984 g/mL[1]	25 °C
Refractive Index (n ₂₀ /D)	1.52[1]	20 °C
Solubility	Insoluble in water.[2] Soluble in organic solvents.	
Flash Point	110 °C (230 °F)[1]	Closed Cup

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,3-Dimethylanisole**. The following sections provide an overview of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.[\[3\]](#)[\[5\]](#)
- ^{13}C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.[\[3\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in **2,3-Dimethylanisole**.[\[7\]](#)[\[8\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2,3-Dimethylanisole** shows a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.[\[7\]](#)

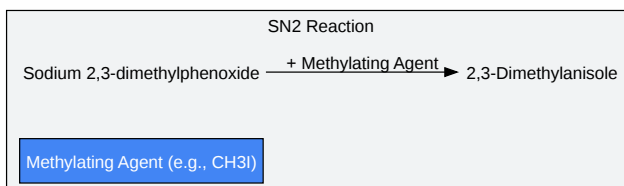
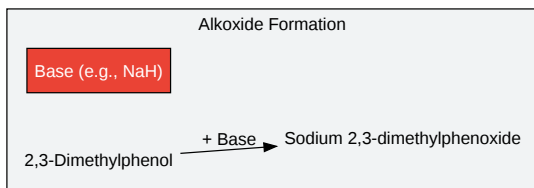
Experimental Protocols

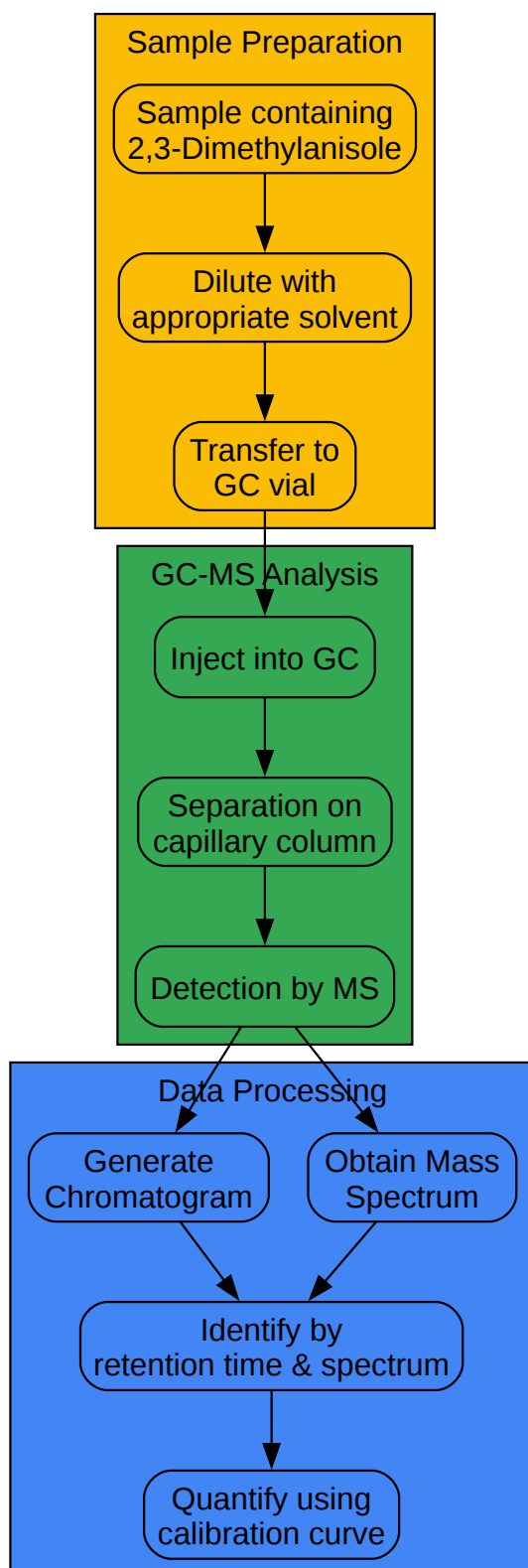
The following sections detail the experimental procedures for the synthesis and analysis of **2,3-Dimethylanisole**.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of **2,3-Dimethylanisole** from 2,3-dimethylphenol using the Williamson ether synthesis, a reliable method for forming ethers.[\[9\]](#)[\[10\]](#)

Reaction Scheme:





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